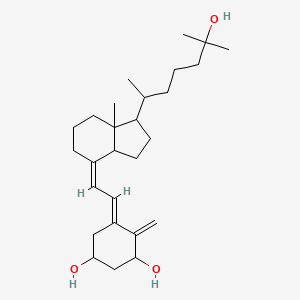

1,25-Dihydroxyvitamin D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The physiologically active form of vitamin D. It is formed primarily in the kidney by enzymatic hydroxylation of 25-hydroxycholecalciferol (CALCIFEDIOL). Its production is stimulated by low blood calcium levels and parathyroid hormone. Calcitriol increases intestinal absorption of calcium and phosphorus, and in concert with parathyroid hormone increases bone resorption.

Aplicaciones Científicas De Investigación

Immunological Applications

1,25-Dihydroxyvitamin D3 is recognized for its immunoregulatory functions. It influences the differentiation and activity of immune cells, particularly T lymphocytes.

- T Cell Regulation : Research indicates that this compound inhibits the differentiation of T helper 17 (TH17) cells while promoting regulatory T cells (Tregs). This modulation is significant in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .

- Case Study : A study on experimental autoimmune encephalomyelitis (EAE) in mice demonstrated that oral administration of this compound significantly reduced lymphocyte counts in the central nervous system, suggesting potential therapeutic effects in TH17-mediated autoimmune conditions .

- Immunodeficiency in HIV : In HIV-infected patients, severe deficiency of this compound was linked to impaired immune responses. The study concluded that inadequate hydroxylation processes could lead to low levels of this metabolite, impacting the immune system's functionality .

Cancer Research

This compound has been studied for its potential anti-cancer properties.

- Mechanism of Action : It regulates cell proliferation and apoptosis in various cancer cell lines. The compound has shown efficacy in inhibiting tumor growth through mechanisms involving cell cycle arrest and induction of apoptosis .

- Clinical Implications : A notable study indicated that low serum levels of this compound could predict increased risks of transplant-related mortality in hematopoietic stem cell transplant patients. Patients with levels below a specific threshold exhibited a significantly higher risk of complications .

Endocrinological Applications

In endocrinology, this compound is essential for calcium homeostasis and bone health.

- Calcium Regulation : It enhances intestinal absorption of calcium and phosphate, crucial for maintaining bone density and preventing conditions like osteoporosis .

- Deficiency Consequences : Chronic deficiency can lead to rickets in children and osteomalacia in adults. Recent findings also suggest a broader impact on metabolic health, including associations with insulin sensitivity and diabetes .

Infectious Disease Management

The compound's role extends to infectious diseases by modulating the immune response against pathogens.

- Canine Leishmaniasis Study : In a study involving dogs with leishmaniasis, supplementation with this compound showed promise in modulating immune responses against the parasite. The results indicated reduced parasite loads and improved immune function when combined with other immunomodulatory agents .

Data Summary Table

Propiedades

Fórmula molecular |

C27H44O3 |

|---|---|

Peso molecular |

416.6 g/mol |

Nombre IUPAC |

(5E)-5-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10-,21-11+ |

Clave InChI |

GMRQFYUYWCNGIN-NGHQTVFFSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

SMILES isomérico |

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C/C=C/3\CC(CC(C3=C)O)O)C |

SMILES canónico |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Sinónimos |

1 alpha, 25-dihydroxy-20-epi-Vitamin D3 1 alpha,25 Dihydroxyvitamin D3 1 alpha,25-Dihydroxycholecalciferol 1 alpha,25-Dihydroxyvitamin D3 1,25 dihydroxy 20 epi Vitamin D3 1,25 Dihydroxycholecalciferol 1,25 Dihydroxyvitamin D3 1,25(OH)2-20epi-D3 1,25-dihydroxy-20-epi-Vitamin D3 1,25-Dihydroxycholecalciferol 1,25-Dihydroxyvitamin D3 20-epi-1alpha,25-dihydroxycholecaliferol Bocatriol Calcijex Calcitriol Calcitriol KyraMed Calcitriol Nefro Calcitriol-Nefro D3, 1 alpha,25-Dihydroxyvitamin D3, 1,25-dihydroxy-20-epi-Vitamin D3, 1,25-Dihydroxyvitamin Decostriol KyraMed, Calcitriol MC 1288 MC-1288 MC1288 Osteotriol Renatriol Rocaltrol Silkis Sitriol Soltriol Tirocal |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.